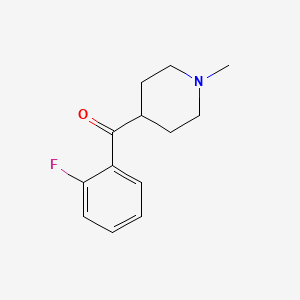

4-(2-Fluorobenzoyl)-1-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCURGXTUQIQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525112 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-45-1 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 2 Fluorobenzoyl 1 Methylpiperidine Analogues

Influence of Fluorine Position on Biological Activity

In studies of related compounds, the introduction of a fluorine atom can block sites of metabolic oxidation. mdpi.com For instance, placing a fluorine atom at the para-position of a phenyl ring is a common strategy to prevent hydroxylation by cytochrome P450 enzymes, thereby increasing the drug's half-life. mdpi.com While direct studies on 4-(2-Fluorobenzoyl)-1-methylpiperidine are limited in the provided results, research on other fluorinated benzoyl derivatives offers valuable insights. For example, in a series of pentapeptide GPR54 agonists with fluorine-substituted benzoyl groups, a 4-fluorobenzoyl derivative was found to be the most potent agonist. nih.gov Conversely, derivatives with multiple fluorine substitutions showed decreased binding affinity. nih.gov

The position of the fluorine atom also affects the conformation of the benzoyl moiety. An ortho-monofluorobenzoyl group is likely to adopt a coplanar conformation due to intramolecular hydrogen bonding between the ortho-fluorine and an amide hydrogen in peptide structures. nih.gov This conformational rigidity can be advantageous for fitting into a specific binding pocket. In contrast, ortho,ortho-difluorobenzoyl moieties tend to have a distorted conformation due to steric hindrance and electrostatic repulsion. nih.gov These findings suggest that the ortho-position of the fluorine in this compound likely influences the molecule's preferred conformation and, consequently, its interaction with its biological target.

Table 1: Influence of Fluorine Substitution on Biological Activity in Related Compounds

| Compound Class | Fluorine Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pentapeptide GPR54 Agonists | 4-fluoro (para) | Most potent agonist in the series | nih.gov |

| Pentapeptide GPR54 Agonists | Multiple fluoro-substitutions | Decreased binding affinity | nih.gov |

Impact of N-Methyl Substitution on Piperidine (B6355638) Ring Bioactivity

The N-substitution on the piperidine ring plays a crucial role in the biological activity of many compounds. The size, basicity, and lipophilicity of the substituent can all modulate the molecule's affinity for its target and its pharmacokinetic properties.

In the context of 4-aminopiperidine-based antifungal agents, the nature of the N-substituent is a key factor in their activity. mdpi.com For these compounds, systematic modification of the N-substituents allows for the fine-tuning of their antifungal properties. mdpi.com While this example pertains to a different class of piperidines, it highlights the general importance of the N-substituent in determining biological outcomes.

For compounds targeting the central nervous system, the N-methyl group can influence blood-brain barrier penetration. In a study of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives as potential treatments for Alzheimer's disease, the presence of a benzyl (B1604629) group on the piperidine nitrogen was found to potentially hinder cation-π interactions with the serotonin (B10506) transporter (SERT). mdpi.com This suggests that the N-substituent's steric bulk and electronic properties are critical for target engagement.

Table 2: Effect of N-Substitution on Piperidine and Related Scaffolds

| Compound Scaffold | N-Substituent | Impact on Bioactivity | Reference |

|---|---|---|---|

| 4-Aminopiperidines | Varied Substituents | Allows for fine-tuning of antifungal activity | mdpi.com |

| 1-Benzylpiperidines | Benzyl Group | May hinder cation-π interactions with SERT | mdpi.com |

Modulation of the Benzoyl Moiety for Enhanced Target Interaction

The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The benzoyl moiety itself offers several opportunities for modification to enhance target interaction. The carbonyl group can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. nih.gov

Modifications to the benzoyl ring, beyond fluorine substitution, can significantly impact activity. For instance, in a series of benzoylpiperidine-based monoacylglycerol lipase (B570770) (MAGL) inhibitors, substituents at the para or meta positions of the benzoyl ring were explored to optimize potency. nih.gov An isopropyl group at the para position of the benzoyl moiety, combined with a fluorine atom on a phenolic group elsewhere in the molecule, resulted in the most potent reversible inhibitor in that series. nih.gov

The replacement of the benzoyl moiety with other aroyl groups can also be a fruitful strategy. The electronic and steric properties of different aromatic systems can lead to altered binding affinities and selectivities. The key is to maintain or improve the favorable interactions while potentially introducing new ones or mitigating unfavorable ones. The 2-fluorobenzoyl group in the parent compound already introduces specific electronic properties due to the electron-withdrawing nature of the fluorine atom, which will influence the reactivity and binding of the carbonyl group.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific conformation to fit into the binding site of its target protein. Conformational analysis of this compound and its analogues can, therefore, provide crucial insights into their biological profiles.

Studies on fluorinated piperidine derivatives have shown that fluorine substitution can have a significant impact on the conformational preferences of the piperidine ring. researchgate.net In addition to established electronic effects, solvation and solvent polarity play a major role in stabilizing unusual conformers. researchgate.net This suggests that the biological environment can influence the active conformation of fluorinated piperidines.

Comparative SAR with Structurally Related Aroylpiperidine and Piperazine (B1678402) Scaffolds

Comparing the SAR of this compound with related aroylpiperidine and aroylpiperazine scaffolds can provide a broader understanding of the structural requirements for activity. The bioisosteric replacement of a piperidine ring with a piperazine ring is a common strategy in medicinal chemistry to explore SAR. nih.gov

While both piperidine and piperazine are six-membered heterocyclic rings, piperazine has a second nitrogen atom. This additional nitrogen can act as a hydrogen bond acceptor and alters the basicity and lipophilicity of the molecule. In some cases, this replacement can lead to improved biological activity, while in others, it can be detrimental. nih.gov

Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs) have shown that the presence of a halogen substitute on the fluorophenyl moiety is essential for inhibitory effects. polyu.edu.hkfrontiersin.org This finding in a related piperazine series reinforces the likely importance of the fluorine atom in this compound for its biological activity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzylpiperidine |

| 1-benzoylpiperidine |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) |

| Fenpropidin |

| Fenpropimorph |

| Amorolfine |

| Naftifine |

| Terbinafine |

| D-237 |

Molecular Mechanism of Action Moa and Target Engagement of 4 2 Fluorobenzoyl 1 Methylpiperidine

Investigation of Ligand-Receptor Binding Interactions

The 4-benzoylpiperidine scaffold is a key component in a multitude of neurologically active agents, suggesting that 4-(2-Fluorobenzoyl)-1-methylpiperidine likely interacts with similar biological targets. The substitution pattern on both the piperidine (B6355638) nitrogen and the benzoyl ring plays a critical role in determining the binding affinity and selectivity for various receptors.

The 4-(p-fluorobenzoyl)piperidine moiety, a close structural relative to the compound , is crucial for the binding of ligands to the serotonin (B10506) 5-HT2A receptor. nih.gov This suggests that this compound may also exhibit affinity for serotonergic receptors. The position of the fluorine atom on the benzoyl ring (ortho- in this case, versus the more commonly studied para- position) would likely influence the binding affinity and selectivity for not only 5-HT2A receptors but also other serotonin receptor subtypes such as 5-HT2C, as well as dopamine (B1211576) receptors (D1, D2, D4). nih.gov

Furthermore, the broader class of 4-aroylpiperidines has been investigated as ligands for sigma (σ) receptors. nih.gov These receptors are implicated in a variety of cellular functions and are targets for psychotropic drugs. The affinity for σ1 and σ2 receptors is often modulated by the nature of the substituent on the piperidine nitrogen and the aromatic ring of the aroyl group. Therefore, it is plausible that this compound could engage with sigma receptors.

The N-methyl group on the piperidine ring is another significant feature. In many classes of neurologically active compounds, N-alkylation of a piperidine ring can influence receptor affinity and selectivity, as well as pharmacokinetic properties such as brain penetration.

While specific binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for this compound are not documented, a hypothetical summary of potential binding targets is presented below based on the activities of structurally related compounds.

| Potential Receptor Target | Basis for Postulation |

| Serotonin 5-HT2A Receptor | The 4-fluorobenzoylpiperidine fragment is a known pharmacophore for this receptor. nih.gov |

| Dopamine D2-like Receptors | Compounds with the 4-benzoylpiperidine scaffold often show affinity for these receptors. nih.gov |

| Sigma (σ) Receptors (σ1/σ2) | The 4-aroylpiperidine structure is a recognized ligand for sigma receptors. nih.gov |

This table is speculative and based on the pharmacology of structurally similar compounds. No direct binding data for this compound has been reported in the reviewed literature.

Functional Characterization of Modulatory Effects on Biological Systems

The functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is determined by the conformational changes it induces in the receptor upon binding. For compounds containing the 4-benzoylpiperidine scaffold, a range of functional outcomes has been observed.

For instance, many ligands for the 5-HT2A receptor that contain a 4-benzoylpiperidine moiety act as antagonists or inverse agonists. nih.gov An inverse agonist not only blocks the action of the endogenous agonist (like serotonin) but also reduces the basal, constitutive activity of the receptor. This profile is characteristic of several atypical antipsychotic medications. nih.gov Given this precedent, it is conceivable that if this compound binds to the 5-HT2A receptor, it might function as an antagonist or inverse agonist.

The functional consequences of binding to sigma receptors are more complex. Ligands can be classified as agonists or antagonists, leading to a variety of downstream cellular effects, including modulation of ion channels and intracellular signaling cascades. Without experimental data, the functional activity of this compound at sigma receptors remains entirely speculative.

Similarly, its effects on dopaminergic systems would depend on the specific receptor subtype and the binding mode, with possibilities ranging from agonism to antagonism.

The table below outlines the potential functional activities of this compound at various receptors, based on the known effects of related compounds.

| Potential Receptor Target | Potential Functional Effect | Rationale |

| Serotonin 5-HT2A Receptor | Antagonist or Inverse Agonist | Many 4-benzoylpiperidine-containing ligands for this receptor exhibit this functional profile. nih.gov |

| Dopamine D2-like Receptors | Antagonist | This is a common functional activity for antipsychotic agents with this scaffold. nih.gov |

| Sigma (σ) Receptors | Agonist or Antagonist | The functional outcome at sigma receptors is highly dependent on the specific ligand structure. |

This table represents a hypothetical functional profile based on the activities of structurally analogous compounds. The actual functional effects of this compound have not been experimentally determined in the available literature.

Identification and Characterization of Biological Targets for 4 2 Fluorobenzoyl 1 Methylpiperidine

G Protein-Coupled Receptor (GPCR) Interactions

Serotoninergic Receptor Subtype Affinities

Research into the serotoninergic activity of 4-benzoylpiperidine derivatives has revealed a range of affinities for various serotonin (B10506) receptor subtypes and the serotonin transporter (SERT). While specific binding data for 4-(2-Fluorobenzoyl)-1-methylpiperidine is not extensively documented in publicly available literature, the affinities of structurally related compounds provide valuable insights into its potential serotoninergic profile.

A study on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives as potential dual-target inhibitors of acetylcholinesterase and the serotonin transporter showed that some compounds exhibited affinity for SERT in the low micromolar range. mdpi.com For instance, certain 1-benzoylpiperidine derivatives displayed Ki values for SERT, indicating a potential for interaction with the serotonin system. mdpi.com The affinity is influenced by the nature of the substituents on both the piperidine (B6355638) nitrogen and the benzoyl ring.

Furthermore, a comprehensive review of the benzoylpiperidine fragment as a privileged structure in medicinal chemistry highlights its incorporation into ligands targeting 5-HT2A and 5-HT7 receptors. mdpi.com For example, a series of 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-ones containing a 4-(p-fluorobenzoyl)piperidine moiety demonstrated notable affinity for 5-HT2A receptors. mdpi.com Another study on halogenated diphenylpiperidines, which share the benzoyl-4-piperidine core, reported high potency for the 5-HT2A receptor, with some compounds exhibiting Ki values in the nanomolar range. researchgate.net

These findings suggest that the this compound scaffold has the potential to interact with various serotonin receptor subtypes. The presence of the fluorine atom on the benzoyl ring and the methyl group on the piperidine nitrogen will modulate this affinity and selectivity. However, without direct experimental data, the precise serotoninergic receptor subtype affinities of this compound remain to be elucidated.

Table 1: Serotonin Receptor and Transporter Affinities of Structurally Related Benzoylpiperidine Derivatives Note: This table presents data for analogous compounds to illustrate the potential binding profile of this compound, for which specific data is not currently available.

| Compound Type | Target | Affinity (Ki/pKi) | Reference |

| 1-Benzoylpiperidine Derivatives | h-SERT | Low micromolar range | mdpi.com |

| 4-(p-Fluorobenzoyl)piperidine Derivative | 5-HT2A Receptor | Notable affinity (pKi) | mdpi.com |

| Halogenated Benzoyl-4-piperidine | 5-HT2A Receptor | High potency (nanomolar Ki) | researchgate.net |

| 1,3,5-triazine-methylpiperazine derivatives | 5-HT1A, 5-HT2A, 5-HT6, 5-HT7b | Varied, with some showing high affinity for 5-HT6R (11 nM) | researchgate.net |

Dopaminergic Receptor Subtype Affinities

The piperidine moiety is a common scaffold in the design of ligands for dopaminergic receptors. Research on piperidine-based compounds has explored their affinity for various dopamine (B1211576) receptor subtypes, including D2, D3, and D4.

Studies on piperidine antagonists for the dopamine D4 receptor have identified compounds with high affinity and selectivity. nih.govresearchgate.netchemrxiv.orgnih.gov For instance, a series of 3- or 4-benzyloxypiperidine derivatives were characterized as potent and selective D4 receptor antagonists. researchgate.netnih.gov While these compounds are structurally distinct from this compound, they highlight the potential of the piperidine core to interact with dopamine receptors.

A review on the benzoylpiperidine fragment also notes that certain derivatives exhibit affinity for D1, D2, and D4 receptors. mdpi.com Specifically, a compound featuring a 4-(p-fluorobenzoyl)piperidine moiety showed notable affinity for these receptor subtypes. mdpi.com The substitution pattern on the benzoyl ring and the piperidine nitrogen is critical in determining the binding profile.

Table 2: Dopamine Receptor Affinities of Structurally Related Piperidine Derivatives Note: This table presents data for analogous compounds to illustrate the potential binding profile of this compound, for which specific data is not currently available.

| Compound Type | Target | Affinity (Ki) | Reference |

| 4-Benzyloxypiperidine Derivatives | D4 Receptor | High affinity | researchgate.netnih.gov |

| 4-(p-Fluorobenzoyl)piperidine Derivative | D1, D2, D4 Receptors | Notable affinity | mdpi.com |

| Piperidine-based Ligands | D4 Receptor | Nanomolar affinity | nih.gov |

| 3- or 4-hydroxypiperidine (B117109) compounds | D4 Receptor | Varied, with some showing high selectivity over σ1 | chemrxiv.org |

Sigma Receptor Ligand Properties

The most significant body of research for the 4-aroylpiperidine class of compounds, to which this compound belongs, is in the context of sigma receptors. Sigma receptors, including the σ1 and σ2 subtypes, are membrane-bound proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for numerous human diseases. nih.gov

A pivotal study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands provides substantial evidence for the interaction of this chemical class with sigma receptors. nih.govresearchgate.netnih.gov The research involved the synthesis and pharmacological evaluation of a series of 1,4-disubstituted piperidine derivatives. The findings revealed that many of these compounds are potent and selective ligands for the σ1 receptor. nih.gov

The study highlights that the 4-fluorobenzoyl moiety, in conjunction with various substituents on the piperidine nitrogen, affords compounds with high affinity for the σ1 receptor. nih.gov Several analogs demonstrated Ki values in the low nanomolar range for the σ1 receptor, with high selectivity over the σ2 receptor. nih.gov For instance, certain derivatives exhibited σ1 receptor affinities with Ki values between 1.00 to 2.00 nM and Ki values >500 nM for σ2 receptors, indicating significant selectivity. nih.gov Quantitative structure-activity relationship (QSAR) studies within this research indicated that the binding to the σ1 receptor is largely driven by hydrophobic interactions. nih.govnih.gov

Another study on N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, a structurally related compound, also reported high affinity for sigma receptors, with a Ki of 3.4 nM and high selectivity for the σ1 subtype. nih.gov This further supports the notion that the 2-fluorobenzoyl moiety contributes favorably to sigma receptor binding.

Given that this compound falls directly within this class of 4-aroylpiperidines, it is highly probable that it also acts as a high-affinity ligand for the σ1 receptor. The N-methyl substitution is a common feature in many biologically active piperidine-containing compounds and is expected to influence the binding affinity and selectivity.

Table 3: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Affinities of Representative 4-Aroylpiperidine Analogs Note: This table presents data for analogous compounds from the same chemical series as this compound to illustrate its likely high-affinity binding to the σ1 receptor.

| Compound Analog | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

| Analog 7e | 1.00 - 2.00 | >500 | ~610 | nih.gov |

| Analog 8a | 1.00 - 2.00 | >500 | ~606 | nih.gov |

| Analog 8f | 1.00 - 2.00 | >500 | ~589 | nih.gov |

| Spipethiane (Reference) | 0.50 | 416 | 208 | nih.gov |

| (+)-Pentazocine (Reference) | 3.58 | 1923 | 540 | nih.gov |

Enzyme Modulatory Activities

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with donepezil (B133215) being a prominent example.

While direct studies on the AChE inhibitory activity of this compound are not available, research on related 1-benzylpiperidine and benzoylpiperidine derivatives provides a basis for potential activity. A study on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that some compounds were potent inhibitors of AChE, with one analog exhibiting an IC50 value of 0.56 nM. nih.govacs.orgebi.ac.uk The nature of the substituent on the benzamide (B126) moiety was found to be critical for activity. nih.gov

Another investigation into 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual-target inhibitors of AChE and SERT showed that some compounds had moderate inhibitory activity against AChE, with IC50 values in the micromolar range. mdpi.comnih.gov The study also highlighted that structural modifications significantly impact the inhibitory potency. mdpi.com

The 4-benzoylpiperidine core of the title compound is a feature present in various molecules designed as AChE inhibitors. The electronic properties of the 2-fluoro substituent on the benzoyl ring could influence the interaction with the active site of AChE. However, without empirical data, the AChE inhibitory potential of this compound remains speculative.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Structurally Related Piperidine Derivatives Note: This table presents data for analogous compounds to illustrate the potential for AChE inhibition by this compound, for which specific data is not currently available.

| Compound Type | Target Enzyme | IC50 | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 nM | nih.gov |

| 1-Benzylpiperidine Derivatives | AChE | 28 - 41 µM | mdpi.com |

| Phenylacetate derivative of 1-benzylpiperidine | AChE | 19.34 µM | mdpi.com |

Beta-Secretase 1 (BACE1) Inhibition Research

Beta-secretase 1 (BACE1) is an aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β peptides, a hallmark of Alzheimer's disease. As such, BACE1 is a prime therapeutic target for the development of disease-modifying treatments for Alzheimer's.

The development of BACE1 inhibitors has explored a wide range of chemical scaffolds. Some studies have investigated piperidine-based structures as potential BACE1 inhibitors. For example, research on potent pyrrolidine- and piperidine-based BACE-1 inhibitors has been conducted, leading to the development of highly potent inhibitors. nih.gov Additionally, piperazine (B1678402) sulfonamides have been designed and synthesized as BACE1 inhibitors. nih.gov

Tyrosinase Inhibition Investigations

Currently, there is no publicly available scientific literature detailing the investigation of this compound as a tyrosinase inhibitor. Research on the inhibitory effects of piperidine-containing compounds on tyrosinase has been conducted on other structural analogues, but specific data for this compound is not available.

Ion Channel Interactions

No specific studies detailing the modulatory effects of this compound on neuronal T-type Ca2+ channels have been identified in the current body of scientific research. While the broader class of piperidine derivatives has been explored for their interactions with various ion channels, data pertaining to this specific compound's activity at T-type calcium channels is not present in the available literature.

Transporter Protein Engagement

There is no available research data on the binding affinity of this compound for the serotonin transporter (SERT). Although various piperidine-based structures are known to interact with SERT, specific affinity (such as Kᵢ or IC₅₀ values) for this compound has not been reported in published scientific studies.

Similarly, the characterization of this compound as a ligand for the vesicular acetylcholine transporter (VAChT) has not been documented in the scientific literature. While related compounds containing a fluorobenzoylpiperidine moiety have been investigated for their affinity to VAChT, specific binding data and functional characterization for the 1-methyl-substituted version are not available.

Computational Chemistry and in Silico Approaches in the Research of 4 2 Fluorobenzoyl 1 Methylpiperidine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to predictable changes in their biological effects. nih.gov

In the context of 4-(2-Fluorobenzoyl)-1-methylpiperidine and its analogues, a QSAR study would involve the generation of a dataset of structurally similar compounds with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., LogP), and topological indices. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical model that links these descriptors to the observed activity. nih.govmdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. nih.gov The predictive power of the model is rigorously validated using both internal and external sets of compounds. mdpi.com

Table 1: Example QSAR Data for a Series of 4-Benzoyl-1-methylpiperidine Analogues

| Compound | pIC50 (Experimental) | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | pIC50 (Predicted) |

|---|---|---|---|---|---|

| Analog 1 | 7.2 | 3.1 | 221.3 | 20.3 | 7.1 |

| Analog 2 | 6.8 | 2.9 | 215.3 | 23.5 | 6.9 |

| Analog 3 | 7.5 | 3.5 | 239.3 | 20.3 | 7.4 |

| Analog 4 | 6.5 | 2.5 | 207.3 | 26.1 | 6.6 |

| This compound | 7.4 | 3.3 | 235.3 | 20.3 | 7.3 |

Pharmacophore Derivation and Validation Studies

A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For this compound, a pharmacophore model could be generated using either a ligand-based or structure-based approach. nih.gov

Ligand-based modeling involves superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity.

Structure-based modeling utilizes the 3D structure of the target protein (e.g., from X-ray crystallography) in complex with a ligand to identify the key interaction points within the active site. nih.gov

Once a pharmacophore model is developed, it is validated for its ability to distinguish active from inactive compounds. A validated model can then be used as a 3D query to screen large chemical databases for novel molecules that possess the required pharmacophoric features, potentially leading to the discovery of new chemical entities with different core structures but similar biological activity. nih.govsemanticscholar.org

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govmdpi.com This technique is crucial for understanding the binding mode of this compound at its putative biological target.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com This function estimates the free energy of binding, with lower scores generally indicating more favorable interactions. Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov The insights gained from docking can guide the rational design of modifications to the ligand's structure to enhance binding affinity and selectivity. researchgate.net

Table 2: Predicted Binding Interactions for this compound with a Hypothetical Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 84 | Pi-Pi Stacking | 3.8 |

| SER 120 | Hydrogen Bond (with C=O) | 2.9 |

| LEU 195 | Hydrophobic | 4.1 |

| PHE 210 | Hydrophobic | 3.5 |

Molecular Dynamics Simulations for Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex under physiological conditions (e.g., in water at a specific temperature and pressure). aps.org

By running an MD simulation of the this compound-target complex obtained from docking, one can assess the stability of the predicted binding pose. researchgate.net Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. MD simulations can also provide a more refined calculation of binding free energies and highlight the role of water molecules in mediating ligand-protein interactions. mdpi.com

Prediction of Biological Activity Spectra using Computational Tools

In silico tools can predict a wide range of potential biological activities for a given chemical structure. elsevierpure.comnih.gov Web-based platforms like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a compound, such as this compound, and compare it to a large database of known biologically active substances. clinmedkaz.orgclinmedkaz.org

The output is a predicted biological activity spectrum, which lists potential pharmacological effects, mechanisms of action, and even potential toxicities. clinmedkaz.org The predictions are presented with probabilities for the compound being active (Pa) or inactive (Pi). This approach is valuable in the early stages of research for identifying potential therapeutic applications, suggesting possible off-target effects, and prioritizing compounds for further experimental screening. clinmedkaz.org

Table 3: Sample Predicted Biological Activity Spectrum for this compound

| Predicted Activity | Pa (Probable Active) | Pi (Probable Inactive) |

|---|---|---|

| Serotonin (B10506) transporter inhibitor | 0.850 | 0.005 |

| Dopamine (B1211576) receptor D2 antagonist | 0.795 | 0.012 |

| Anti-inflammatory | 0.650 | 0.045 |

| Anticonvulsant | 0.580 | 0.078 |

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide detailed information about the electronic structure and conformational preferences of a molecule. nih.gov For this compound, these calculations can be used to determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). asianpubs.org

This information is critical for understanding the molecule's reactivity and its potential to form specific non-covalent interactions. For instance, the MEP map can highlight regions of the molecule that are likely to act as hydrogen bond donors or acceptors. nih.gov Conformational analysis can identify the lowest energy (most stable) three-dimensional shape of the molecule, which is essential for accurate QSAR, pharmacophore, and docking studies. asianpubs.org

Preclinical Evaluation Methodologies for 4 2 Fluorobenzoyl 1 Methylpiperidine Research

In Vitro Methodologies for Biological Activity Assessment

In vitro studies are the foundational step in characterizing the pharmacological properties of a test compound. These assays, conducted in a controlled laboratory environment outside of a living organism, provide initial insights into the compound's interaction with specific biological targets.

Radioligand Binding Assays for Receptor Affinity

For structurally related piperidine (B6355638) compounds, these assays have been instrumental. For instance, studies on various 4-aroylpiperidines have utilized radioligand binding to determine their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Similarly, N-benzylpiperidine analogues have been evaluated for their binding to dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov These studies provide a framework for how the receptor affinity of 4-(2-Fluorobenzoyl)-1-methylpiperidine could be determined.

Table 1: Representative Radioligand Binding Assay Parameters for Piperidine Derivatives

| Compound Class | Target Receptor | Radioligand | Key Findings |

|---|---|---|---|

| 4-Aroylpiperidines | Sigma-1 (σ1) | ³H-Pentazocine | High affinity for σ1 receptors was observed for several analogues. nih.gov |

| 4-Aroylpiperidines | Sigma-2 (σ2) | [³H]DTG | Varying affinities for σ2 receptors were identified. nih.gov |

| N-Benzylpiperidines | Dopamine Transporter (DAT) | [³H]WIN 35,428 | High affinity and selectivity for DAT were demonstrated. nih.gov |

Enzymatic Assays for Inhibitory Potency

Enzymatic assays are employed to assess the ability of a compound to inhibit the activity of a specific enzyme. Should this compound be hypothesized to target an enzyme, its inhibitory potency (IC50) would be determined using such an assay. This involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound and measuring the rate of product formation.

While specific enzymatic assay data for this compound is not available, these assays are standard in preclinical research. For example, the inhibitory activity of compounds on enzymes like acetylcholinesterase or monoamine oxidase is frequently evaluated in the development of central nervous system drugs.

Cell-Based Functional Assays

Cell-based functional assays provide a more physiologically relevant context to evaluate a compound's activity. These assays measure the functional consequence of the compound's interaction with its target in a cellular environment. This could involve measuring changes in second messenger levels, ion channel activity, or gene expression.

For a compound like this compound, which may target G-protein coupled receptors (GPCRs), functional assays could measure changes in intracellular calcium or cyclic AMP (cAMP) levels. For example, studies on other piperidine derivatives have used cell-based assays to characterize their activity as agonists, antagonists, or inverse agonists at serotonin receptors. researchgate.net

In Vivo Preclinical Models for Pharmacological Characterization

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's pharmacological effects in a whole organism. These studies provide crucial information on the compound's efficacy, pharmacokinetics, and potential therapeutic utility.

The selection of an appropriate animal model depends on the hypothesized therapeutic indication for this compound. For instance, if the compound is being investigated as a potential antipsychotic, animal models of psychosis would be employed. nih.gov These models can include pharmacologically-induced hyperlocomotion (e.g., using amphetamine) or prepulse inhibition of the startle reflex. nih.gov

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. nih.govnih.gov This methodology could be used to investigate the effects of this compound on neurotransmitter systems such as dopamine and serotonin, providing insights into its mechanism of action in the brain. nih.gov

Table 2: Examples of In Vivo Models for Pharmacological Characterization

| In Vivo Model | Purpose | Measured Parameters |

|---|---|---|

| Amphetamine-Induced Hyperlocomotion | To assess antipsychotic potential | Locomotor activity |

| Prepulse Inhibition of Startle | To model sensorimotor gating deficits in psychosis | Startle response amplitude |

Advanced Research Directions and Analog Development for 4 2 Fluorobenzoyl 1 Methylpiperidine

Design and Synthesis of Novel Analogues and Derivatives

The core structure of 4-(2-Fluorobenzoyl)-1-methylpiperidine is a foundation for creating diverse chemical libraries to explore structure-activity relationships (SAR). The design of novel analogues focuses on systematic modifications of its three primary components: the 2-fluorobenzoyl group, the piperidine (B6355638) ring, and the N-methyl group.

Synthetic strategies often begin with functionalized piperidine precursors. For instance, starting with 1-benzylpiperidin-4-one, a variety of side chains can be introduced at the 4-position. amazonaws.com A common approach involves the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction, to introduce carbon-carbon double bonds, which can then be hydrogenated or further functionalized. amazonaws.com For example, reaction with diethyl cyanomethylphosphonate can yield an unsaturated nitrile, which can be reduced to introduce an aminoethyl side chain. amazonaws.com

Another key strategy involves modifying the piperidine nitrogen. While the N-methyl group is a common feature, replacing it with other alkyl groups, benzyl (B1604629) groups, or more complex moieties can significantly impact biological activity and selectivity. nih.gov The synthesis of these derivatives can be achieved through N-alkylation of the corresponding des-methyl piperidine precursor.

Modifications to the benzoyl moiety are also critical. The fluorine atom's position and number can be altered to probe electronic and steric effects on target binding. Furthermore, the ketone linker can be transformed into other functional groups, such as oximes or hydrazones, to explore different binding interactions. amazonaws.comprepchem.com A general synthesis for a hydrazone derivative involves reacting the parent ketone with a substituted hydrazine (B178648) hydrochloride in the presence of a base like sodium acetate. prepchem.com

The table below summarizes various synthetic approaches for creating analogues based on the piperidine scaffold.

| Synthetic Strategy | Precursor Example | Key Reagents/Reactions | Resulting Analogue Type | Reference |

| Side Chain Extension | 1-Benzylpiperidin-4-one | Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction | Piperidines with extended alkyl or aminoalkyl side chains at C4 | amazonaws.com |

| Ketone Modification | 4-Acylpiperidine | Substituted hydrazine hydrochloride, sodium acetate | Hydrazone derivatives | prepchem.com |

| N-Substituent Variation | 4-Substituted Piperidine | Alkyl halides, reductive amination | Variously N-substituted piperidines | nih.gov |

| Phenyl Ring Substitution | Phenylpiperidine Ketone | Conjugate addition of substituted phenylboronic acids | Piperidines with differently substituted phenyl rings | nih.gov |

These synthetic routes enable the systematic development of derivatives to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.

Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging Probes

The development of radiolabeled probes for Positron Emission Tomography (PET) is a crucial step in translating a novel compound from preclinical research to clinical application. PET imaging allows for the non-invasive visualization and quantification of biological targets in vivo. The presence of a fluorine atom in this compound makes it an ideal candidate for labeling with the positron-emitting isotope Fluorine-18 ([¹⁸F]), which has favorable decay characteristics for PET.

The most common strategy for [¹⁸F]-labeling involves nucleophilic substitution on a suitable precursor molecule. For a compound like this compound, a precursor would typically feature a leaving group, such as a nitro group or a trimethylammonium salt, at the 2-position of the benzoyl ring. The synthesis involves reacting this precursor with [¹⁸F]fluoride, which is produced in a cyclotron. nih.gov

A typical radiolabeling procedure includes:

Production of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

Activation: The [¹⁸F]fluoride is eluted and activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in the presence of potassium carbonate.

Radiosynthetic Reaction: The activated [¹⁸F]fluoride is reacted with the precursor molecule in a suitable high-boiling-point solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 140-160°C). nih.govradiologykey.com

Purification: The final radiolabeled product is purified from unreacted [¹⁸F]fluoride and chemical impurities using High-Performance Liquid Chromatography (HPLC). nih.govradiologykey.com

The table below outlines examples of piperidine-based scaffolds developed as PET probes.

| PET Probe Scaffold | Precursor Type | Target | Key Findings | Reference |

| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | 2-Nitro precursor | Sigma Receptors | Synthesized via nucleophilic substitution; showed selective uptake in target-rich brain regions in rats. | nih.gov |

| 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety | Carbonyl precursor for reduction after fluorination | NR2B NMDA Receptors | Experienced significant in vivo radiodefluorination, suggesting this specific pattern may be unsuitable for brain imaging. | nih.gov |

| [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | Tosylate precursor | σ₁ Receptors | Showed uptake consistent with σ receptor distribution in baboon brain. | nih.gov |

| [¹⁸F]cis- and trans-fluoro-piperidine-1-carboxylates | Not specified | NR2B NMDA Receptors | Demonstrated high specific binding in receptor-rich regions in rat brain autoradiography. |

Successful radiochemical synthesis yields a PET tracer with high specific activity and radiochemical purity, enabling sensitive and specific imaging of its biological target in living subjects. nih.govnih.gov

Exploration of Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's disease (AD), have prompted a shift from the "one molecule, one target" paradigm to the development of Multi-Target Directed Ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets involved in the disease pathology. nih.gov The piperidine scaffold, present in many biologically active compounds, is a popular framework for the design of MTDLs. nih.govnih.gov

The design strategy for MTDLs often involves linking two or more pharmacophores, each responsible for activity at a different target, into a single molecule. For instance, in the context of AD, researchers have designed N-benzyl piperidine derivatives that dually inhibit both histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in AD pathology. nih.gov Another approach has utilized the piperidine alkaloid piperine (B192125) as a starting point to develop ligands that simultaneously inhibit cholinesterases, BACE1, and the aggregation of amyloid-beta (Aβ) peptides. nih.gov

The development of these molecules involves:

Pharmacophore Hybridization: Combining known active fragments for different targets. For example, linking a donepezil-like N-benzylpiperidine moiety (an AChE inhibitor) with a hydroxamic acid group (an HDAC inhibitor). nih.gov

Scaffold Decoration: Using a central scaffold like piperidine and functionalizing it to interact with multiple targets.

Fragment-Based Design: Assembling fragments known to bind to different pockets on different targets.

The following table presents examples of MTDLs based on piperidine or related scaffolds.

| MTDL Scaffold | Linked Pharmacophores/Moieties | Biological Targets | Therapeutic Area | Reference |

| N-Benzyl Piperidine | Donepezil (B133215) moiety + Hydroxamic acid | Acetylcholinesterase (AChE), Histone Deacetylase (HDAC) | Alzheimer's Disease | nih.gov |

| Piperine-based Piperidine | Piperine scaffold with modifications | Cholinesterases (ChEs), BACE1, Aβ Aggregation | Alzheimer's Disease | nih.gov |

| Tacrine-CNSL Hybrids | Tacrine + Cashew Nutshell Liquid (CNSL) components | AChE, Butyrylcholinesterase (BChE), Neuroinflammation | Alzheimer's Disease | nih.gov |

The MTDL approach offers a promising strategy for developing more effective treatments for complex diseases by modulating multiple pathological pathways simultaneously. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Modern drug discovery increasingly leverages artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of novel therapeutic compounds. nih.gov These computational tools can be applied to the this compound scaffold to guide the development of analogues with improved properties.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, from traditional methods like random forest to deep neural networks, can build predictive models that correlate chemical structures with biological activity. blogspot.com These models can screen virtual libraries of analogues to prioritize compounds for synthesis, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a reward function that includes predicted affinity for a target, selectivity, and desirable ADME properties, these algorithms can generate novel piperidine derivatives optimized for multiple parameters.

Structure-Based Lead Optimization: For targets with known 3D structures, AI tools can guide modifications to improve binding. For example, software like Deepfrag uses deep learning to suggest how to best grow a fragment into a binding pocket, helping to optimize the substituents on the piperidine or benzoyl rings. nih.gov

Active Learning: This ML approach can intelligently guide experimental cycles. An initial small set of synthesized compounds is tested, and the results are used to train a model. The model then predicts which compounds from a larger virtual library are most likely to be active, guiding the next round of synthesis and testing. This iterative process can more efficiently explore the chemical space to find potent compounds. blogspot.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(2-Fluorobenzoyl)-1-methylpiperidine?

- Methodological Answer : Focus on reaction conditions (solvent polarity, temperature, catalyst selection) and purification techniques. For example, anhydrous conditions in dichloromethane with sodium hydroxide as a base may minimize side reactions (e.g., hydrolysis of the fluorobenzoyl group) . Yield optimization requires monitoring reaction progress via HPLC or TLC, with column chromatography for purification.

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm fluorine substitution patterns via -NMR and aromatic proton coupling in -NMR .

- X-ray crystallography : Resolve crystal structure to verify piperidine ring conformation and fluorobenzoyl orientation .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion).

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases or GPCRs using fluorescence polarization assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Assess in PBS/DMSO mixtures via nephelometry to guide dosing in cell-based studies.

Advanced Research Questions

Q. How do structural modifications to the fluorobenzoyl or piperidine moiety affect target binding affinity?

- Methodological Answer :

- Comparative analysis : Synthesize analogs (e.g., 2-chloro or 3-fluoro derivatives) and perform molecular docking studies with target proteins (e.g., COX-2, σ receptors).

- SAR Table :

| Analog | Modification | Binding Affinity (IC) | Reference |

|---|---|---|---|

| Parent | None | 1.2 µM (COX-2) | |

| A | 3-Fluorobenzoyl | 0.8 µM (COX-2) | |

| B | 4-Methylpiperidine | 2.5 µM (σ receptor) |

Q. What experimental designs can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Factorial design : Vary cell line origin, assay pH, and incubation time to isolate confounding variables .

- Meta-analysis : Use standardized protocols (e.g., OECD guidelines) to harmonize data from disparate studies. For example, discrepancies in cytotoxicity may arise from differences in serum concentration during cell culture .

Q. How can computational modeling guide mechanistic studies of this compound?

- Methodological Answer :

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to identify stable binding conformations.

- QM/MM calculations : Map electron density changes at the fluorobenzoyl group to predict reactive intermediates .

- ADMET prediction : Use tools like SwissADME to prioritize analogs with improved blood-brain barrier permeability.

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.